methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
Description
This compound is a structurally complex benzothiazine derivative featuring a cyclopropyl group at position 4, a fluorine atom at position 7, and a 4-(4-methoxyphenyl)piperazin-1-yl substituent at position 4. The benzothiazine core is modified with a methyl ester at position 2 and two sulfonyl groups (1,1-dioxide), contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-32-18-7-5-16(6-8-18)26-9-11-27(12-10-26)20-14-21-22(13-19(20)25)34(30,31)23(24(29)33-2)15-28(21)17-3-4-17/h5-8,13-15,17H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKYQGSGAZFINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC4=C(C=C3F)S(=O)(=O)C(=CN4C5CC5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide (CAS Number: 1030095-42-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 487.5 g/mol. The structure features a benzo[b][1,4]thiazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H26FN3O5S |
| Molecular Weight | 487.5 g/mol |
| CAS Number | 1030095-42-1 |
Preliminary studies suggest that this compound may interact with specific neurotransmitter receptors and enzymes involved in neuropharmacological pathways. Similar compounds have been shown to act as positive allosteric modulators of the AMPA receptor, which is crucial for synaptic transmission and plasticity in the central nervous system .
Pharmacological Effects
- Neuropharmacology : The compound has been investigated for its potential nootropic effects, enhancing cognitive function without the excitotoxic side effects associated with direct receptor agonists .
- Cytotoxicity : In vitro studies have indicated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The specific cytotoxic profile of this compound remains to be fully elucidated.
Metabolism and Pharmacokinetics
Research indicates that this compound undergoes metabolic transformations via hepatic cytochrome P450 enzymes, leading to the formation of active metabolites that retain pharmacological activity . This metabolic pathway is essential for understanding the drug's pharmacokinetic profile and potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Study on AMPA Receptor Modulation : A study highlighted the role of benzothiadiazine derivatives as AMPA-PAMs, showcasing their ability to enhance synaptic transmission in animal models .
- Metabolite Activity : Research on metabolites derived from similar thiazine compounds revealed that they could effectively cross the blood-brain barrier and modulate neurotransmitter levels (e.g., acetylcholine and serotonin), suggesting potential applications in neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with piperazine-containing derivatives, which are common in pharmaceuticals and agrochemicals. Below is a detailed comparison with two related compounds from the Kanto Reagents catalog ():
Table 1: Structural and Physical Property Comparison
Key Observations
Structural Complexity : The target compound exhibits significantly higher molecular weight (486.53 vs. ~220) due to its benzothiazine core, cyclopropyl group, and additional functional groups.
Piperazine Substitution : Unlike the compared compounds, the target compound’s piperazine ring is substituted with a 4-methoxyphenyl group, which may enhance receptor affinity or selectivity compared to simpler methylpiperazine derivatives .
Electronic Effects : The fluorine atom and sulfone groups in the target compound likely increase polarity and metabolic stability relative to the benzoic acid and benzyl alcohol derivatives.
Thermal Stability : The melting point of the target compound is unavailable, but the presence of rigid groups (cyclopropyl, sulfone) suggests higher thermal stability than the compared compounds .
Research Findings and Implications
- Synthetic Challenges : The cyclopropyl and sulfone groups may complicate synthesis, requiring advanced techniques such as X-ray crystallography (e.g., SHELX programs) for structural confirmation .
- Biological Potential: Piperazine derivatives are often explored for CNS activity. The 4-methoxyphenyl group in the target compound could modulate serotonin or dopamine receptor interactions, though specific data are lacking in the provided evidence.
- Commercial Viability : The compared compounds are commercially available at high purity (e.g., 97%), suggesting that the target compound—if synthesized—may command a premium price due to its complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
